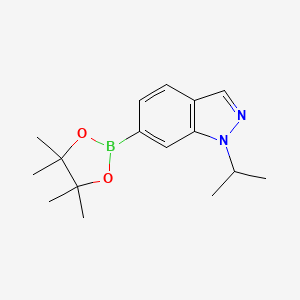![molecular formula C18H13N3OS B13995097 N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B13995097.png)
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, antibacterial, and antiviral properties . The structure of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide consists of an imidazo[2,1-b]thiazole ring fused with a phenyl group and a benzamide moiety, making it a unique and versatile molecule in medicinal chemistry .
Méthodes De Préparation
The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminothiazoles with phenacyl bromides in the presence of a catalyst such as polyethylene glycol-400 (PEG-400) under microwave irradiation or at elevated temperatures . Another method includes the Debus-Radiszewski synthesis, Wallach synthesis, and the use of alpha halo-ketones . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified imidazo[2,1-b]thiazole derivatives with different functional groups.
Applications De Recherche Scientifique
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines . Additionally, it has been investigated for its antifungal, antibacterial, and antiviral properties . In the industry, it is used in the development of new pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit Raf kinases and act as a dual inhibitor of insulin-like growth factor receptor (IGF-IR) and epidermal growth factor receptor (EGFR) . These interactions disrupt key signaling pathways involved in cell proliferation and survival, leading to the inhibition of cancer cell growth .
Comparaison Avec Des Composés Similaires
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide can be compared with other imidazo[2,1-b]thiazole derivatives, such as N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide . While both compounds share the imidazo[2,1-b]thiazole scaffold, their unique substituents confer different biological activities and properties. N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is particularly notable for its anticancer properties, whereas other derivatives may exhibit stronger antifungal or antibacterial activities .
Propriétés
Formule moléculaire |
C18H13N3OS |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide |
InChI |
InChI=1S/C18H13N3OS/c22-17(13-5-2-1-3-6-13)19-15-8-4-7-14(11-15)16-12-21-9-10-23-18(21)20-16/h1-12H,(H,19,22) |
Clé InChI |
YURSTMZQCGYFHR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(Prop-2-en-1-yl)sulfanyl]acetyl chloride](/img/structure/B13995030.png)
![N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide](/img/structure/B13995035.png)
![Dimethyl [(anthracen-9-yl)methylidene]propanedioate](/img/structure/B13995036.png)





![2-[Phenyl(propanoyl)amino]ethyl propanoate](/img/structure/B13995058.png)



